molecular formula C20H22BClO4 B14769740 4-[[2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]benzaldehyde

4-[[2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]benzaldehyde

Cat. No.: B14769740
M. Wt: 372.7 g/mol
InChI Key: IFYXERKQXMAQAS-UHFFFAOYSA-N
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Description

4-[[2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]benzaldehyde is a complex organic compound that features a benzaldehyde group linked to a phenoxy group, which is further substituted with a chloro and a dioxaborolan group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]benzaldehyde typically involves multiple steps:

    Formation of the dioxaborolan group: This can be achieved through the reaction of a suitable boronic acid derivative with pinacol in the presence of a catalyst.

    Introduction of the chloro group: This step involves the chlorination of the aromatic ring, which can be done using reagents like thionyl chloride or phosphorus pentachloride.

    Coupling reactions: The final step involves coupling the chlorinated aromatic compound with a benzaldehyde derivative through a nucleophilic substitution reaction, often facilitated by a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[[2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: 4-[[2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]benzoic acid.

    Reduction: 4-[[2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[[2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]benzaldehyde has several applications in scientific research:

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.

    Medicinal Chemistry: It can be explored for its potential biological activities and as a building block for drug development.

    Catalysis: The dioxaborolan group can act as a ligand in catalytic reactions, enhancing the efficiency of certain processes.

Mechanism of Action

The mechanism of action of 4-[[2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]benzaldehyde depends on its application:

    In Catalysis: The dioxaborolan group can coordinate with metal centers, facilitating various catalytic cycles.

    In Biological Systems: If used in medicinal chemistry, the compound may interact with specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-Formylphenylboronic Acid Pinacol Ester: Similar structure but lacks the chloro group.

    2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: Similar dioxaborolan group but different core structure.

    (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: Similar dioxaborolan group but lacks the aldehyde and chloro groups.

Uniqueness

4-[[2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]benzaldehyde is unique due to the combination of its functional groups, which allows for diverse reactivity and applications in various fields.

Properties

Molecular Formula

C20H22BClO4

Molecular Weight

372.7 g/mol

IUPAC Name

4-[[2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]benzaldehyde

InChI

InChI=1S/C20H22BClO4/c1-19(2)20(3,4)26-21(25-19)16-6-5-7-17(18(16)22)24-13-15-10-8-14(12-23)9-11-15/h5-12H,13H2,1-4H3

InChI Key

IFYXERKQXMAQAS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)OCC3=CC=C(C=C3)C=O)Cl

Origin of Product

United States

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